N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole ring substituted with 4,5-dimethyl groups, fused to a 5,6-dihydro-1,4-oxathiine scaffold and a phenyl-carboxamide moiety.
Properties
Molecular Formula |
C16H16N2O2S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C16H16N2O2S2/c1-10-11(2)22-16(17-10)18-15(19)13-14(21-9-8-20-13)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
JTWBQKUGYXZLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the formation of the thiazole ring followed by the construction of the oxathiine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of these rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers .
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The oxathiine ring may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with two structurally related analogs from the evidence:
Key Comparative Insights
- The fluorobenzyl-sulfanyl substituent in the compound introduces a strong electron-withdrawing fluorine atom, which may alter binding affinity to sulfur-dependent enzymes (e.g., kinases or proteases) .
Lipophilicity and Bioavailability :
- The target compound (logP estimated ~2.5) is less polar than the 4,4-dioxide analog (logP ~1.8) due to the absence of oxygen-rich groups, suggesting better membrane permeability.
- The fluorobenzyl group in the compound increases logP (~3.2), enhancing blood-brain barrier penetration but risking higher plasma protein binding .
Metabolic Considerations :
- Thiazol-2-ylidene derivatives are prone to glutathione conjugation, as seen in methazolamide metabolites (). The target compound’s methyl groups may shield reactive sites, reducing such detoxification pathways compared to the sulfanyl-containing analog in .
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound notable for its unique structural features, which include a thiazole ring and an oxathiine core. These structural elements suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on available research findings, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃O₂S₂ with a molecular weight of approximately 301.39 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂S₂ |
| Molecular Weight | 301.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures to this compound exhibit significant antimicrobial properties . For instance:
- Mechanism of Action : The thiazole ring is known to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
- Case Studies : In vitro tests have shown that derivatives of this compound can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Research also suggests that this compound may possess anti-inflammatory properties :
- Inflammatory Pathways : The compound potentially modulates pathways involving cytokines and inflammatory mediators.
- Experimental Results : Animal models have demonstrated reduced inflammation markers in subjects treated with the compound compared to controls.
Anticancer Potential
Recent investigations into the anticancer properties of similar compounds highlight their potential as therapeutic agents:
- Cell Line Studies : Tests on cancer cell lines (e.g., breast and prostate cancer) indicate that the compound may induce apoptosis (programmed cell death) in malignant cells.
- Synergistic Effects : When combined with other chemotherapeutic agents, there is evidence suggesting enhanced efficacy against resistant cancer types.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps:
- Preparation of Precursors : Starting materials include thiazole derivatives and oxathiine intermediates.
- Reaction Conditions : Common solvents used in synthesis include dichloromethane or ethanol, often facilitated by catalysts such as palladium or copper.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
